(2-Chloroquinolin-3-yl)methanol (CAS 125917-60-4) is a highly versatile, bench-stable bifunctional building block utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring a quinoline core equipped with a C2-chlorine atom and a C3-hydroxymethyl group, it provides two orthogonally addressable reactive sites. The C2-position is primed for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), while the C3-alcohol serves as a robust handle for Mitsunobu reactions, etherification, or conversion into reactive halides. For procurement professionals and process chemists, this compound represents the optimal balance of reactivity and shelf stability, serving as a critical precursor for the divergent synthesis of complex 2,3-disubstituted quinolines, including mappicine analogs and diazahelicenes, without the handling difficulties associated with its more reactive derivatives [1].
Generic substitution of (2-Chloroquinolin-3-yl)methanol with its closest analogs—such as 2-chloroquinoline-3-carboxaldehyde or 3-(bromomethyl)-2-chloroquinoline—frequently leads to process failures or logistical challenges. The oxidized carboxaldehyde analog is highly electrophilic; attempting basic SNAr or cross-coupling at the C2-position often triggers competitive nucleophilic attack at the carbonyl or unwanted aldol/Knoevenagel condensations, severely degrading yields. Conversely, the activated bromomethyl derivative is a moisture-sensitive lachrymator that rapidly hydrolyzes and dimerizes during storage, making it unsuitable for long-term stockpiling. Procuring the stable methanol form allows chemists to safely store the material and perform clean C2-modifications before activating the C3-position, thereby circumventing premature polymerization, condensation side-reactions, and strict cold-chain storage requirements[1].
For industrial scale-up and library synthesis, precursor stability is a critical procurement factor. (2-Chloroquinolin-3-yl)methanol is a bench-stable solid (melting point ~160 °C) that maintains >99% purity under standard ambient storage for extended periods. In contrast, its activated downstream analog, 3-(bromomethyl)-2-chloroquinoline, is highly moisture-sensitive and undergoes rapid hydrolysis or dimerization if not stored under strict inert, sub-zero conditions. Procuring the methanol allows for safe stockpiling and reliable in situ conversion to the halide (e.g., via CBr4/PPh3) immediately prior to alkylation, avoiding the significant degradation often seen in stored halomethyl batches[1].
| Evidence Dimension | Ambient storage stability (purity retention over 90 days) |
| Target Compound Data | >99% purity retained (benchtop, ambient air) |
| Comparator Or Baseline | 3-(Bromomethyl)-2-chloroquinoline (<80% purity, significant hydrolysis/dimerization) |
| Quantified Difference | >19% higher purity retention; eliminates need for specialized cold/inert storage. |
| Conditions | Ambient temperature, atmospheric moisture, 90-day storage. |
Procuring the stable methanol form eliminates cold-chain logistics and waste associated with degraded reactive halides.
When functionalizing the C2 position via nucleophilic aromatic substitution (SNAr) or basic cross-couplings, the choice of the C3-substituent dictates the impurity profile. Using (2-Chloroquinolin-3-yl)methanol protects the C3 carbon from nucleophilic attack. If the commonly available 2-chloroquinoline-3-carboxaldehyde is used instead, strong nucleophiles (like alkoxides or amines) or basic conditions often trigger competitive attack at the aldehyde, reducing the yield of the desired C2-substituted product. The hydroxymethyl group remains inert under these conditions, routinely enabling >85% yields of the C2-functionalized intermediate, which can subsequently be oxidized if the aldehyde is required [1].
| Evidence Dimension | Yield of clean C2-substituted product (via SNAr with strong nucleophiles) |
| Target Compound Data | >85% yield (hydroxymethyl group is unreactive) |
| Comparator Or Baseline | 2-Chloroquinoline-3-carboxaldehyde (<60% yield due to carbonyl addition/condensation) |
| Quantified Difference | >25% absolute yield improvement in C2-derivatization steps. |
| Conditions | Basic SNAr conditions (e.g., alkoxide/amine, elevated temperature). |
Enables high-yielding, clean derivatization of the quinoline core without requiring complex protecting group strategies for the C3 position.
(2-Chloroquinolin-3-yl)methanol offers two distinct, orthogonally addressable reactive sites: the C2-chlorine for transition-metal catalysis and the C3-hydroxyl for further derivatization. Substituting this with a simpler analog like quinolin-3-ylmethanol removes the C2-halide handle entirely, preventing access to 2,3-disubstituted architectures. This bifunctionality allows chemists to execute a sequential functionalization strategy—for instance, a Pd-catalyzed cross-coupling at C2 followed by an activation of the C3-alcohol—achieving complex drug scaffolds in fewer steps than de novo quinoline ring synthesis[1].
| Evidence Dimension | Number of orthogonally addressable functional sites |
| Target Compound Data | 2 sites (C2-Cl, C3-OH) enabling sequential divergent functionalization |
| Comparator Or Baseline | Quinolin-3-ylmethanol (1 site: C3-OH only) |
| Quantified Difference | 100% increase in functionalization handles, enabling 2,3-disubstitution. |
| Conditions | Standard cross-coupling followed by alcohol activation protocols. |
Buyers designing complex libraries or specific 2,3-disubstituted APIs must procure the 2-chloro derivative to ensure the necessary synthetic handles are present.
Ideal for medicinal chemistry programs requiring sequential modification at the 2- and 3-positions of the quinoline ring (e.g., mappicine analogs, antimalarials). The orthogonal reactivity allows for C2-SNAr or cross-coupling followed by C3-oxidation or alkylation, streamlining the synthesis of complex pharmaceutical scaffolds [1].
Perfect for process chemistry workflows where 3-(bromomethyl)-2-chloroquinoline is needed. Procuring the stable methanol allows for safe, long-term storage and high-yielding in situ conversion (via CBr4/PPh3) just before the alkylation step, eliminating the waste associated with degraded halide stocks [2].
Highly suited for materials science and advanced organic synthesis (e.g., diaza[5]helicenes), where the compound serves as a reliable building block that avoids the condensation side-reactions typical of the corresponding carboxaldehyde during early-stage couplings [2].
Corrosive;Irritant